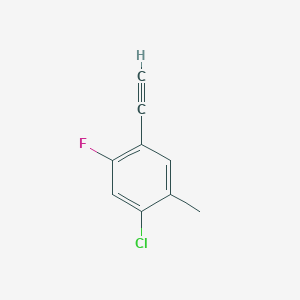

1-Chloro-4-ethynyl-5-fluoro-2-methylbenzene

Description

1-Chloro-4-ethynyl-5-fluoro-2-methylbenzene (CAS: [Not explicitly provided]; referred to as III.360 in synthesis protocols) is a substituted benzene derivative characterized by a chloro group at position 1, a fluorine atom at position 5, a methyl group at position 2, and a terminal ethynyl group at position 2. This compound serves as a critical intermediate in organometallic and catalytic reactions, particularly in gold- and copper-catalyzed systems for synthesizing trifluoromethylated alcohols and other complex aromatic derivatives . Its structural uniqueness lies in the ethynyl group, which enables alkyne-specific reactivity, such as nucleophilic additions or cross-coupling reactions.

Key physicochemical properties include:

Properties

IUPAC Name |

1-chloro-4-ethynyl-5-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF/c1-3-7-4-6(2)8(10)5-9(7)11/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKULMIIOKAFSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-ethynyl-5-fluoro-2-methylbenzene typically involves multi-step organic reactionsFor instance, starting from 4-chloro-2-fluoro-1-methylbenzene, the ethynyl group can be introduced using a palladium-catalyzed coupling reaction with an appropriate acetylene derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The goal is to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-ethynyl-5-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Addition: Hydrogen gas with a palladium catalyst for hydrogenation; halogens like bromine for halogenation.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom, while addition reactions can lead to saturated or halogenated products .

Scientific Research Applications

1-Chloro-4-ethynyl-5-fluoro-2-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-ethynyl-5-fluoro-2-methylbenzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating effect of the methyl group. These effects alter the electron density on the benzene ring, making it more or less reactive towards different types of reagents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity, stability, and applications are best contextualized by comparing it with analogs differing in substituents or functional groups. Below is a detailed analysis:

Table 1: Comparative Analysis of 1-Chloro-4-ethynyl-5-fluoro-2-methylbenzene and Analogues

Reactivity in Catalytic Systems

- Alkyne-Specific Reactivity : The ethynyl group in III.360 facilitates deprotonation under strong bases (e.g., NaHMDS or LDA), enabling trifluoroacetate additions to form trifluoromethylated alcohols (e.g., III.180 and III.41) . In contrast, sulfanylmethyl analogs (e.g., from ) lack this capability, instead participating in thiol-ene click chemistry or aryl sulfide formation .

Electronic and Steric Effects

- Electron-Withdrawing Groups : The ethynyl group in III.360 is electron-withdrawing, polarizing the benzene ring and enhancing electrophilicity at the para position. This contrasts with sulfanylmethyl groups (electron-donating via sulfur lone pairs), which reduce electrophilicity .

- Steric Hindrance: The methyl group at position 2 in III.360 provides moderate steric shielding, whereas analogs with larger substituents (e.g., difluoroethyl in ) exhibit reduced catalytic turnover due to hindered access to reactive sites .

Biological Activity

1-Chloro-4-ethynyl-5-fluoro-2-methylbenzene (EFCl) is a compound that has garnered attention due to its promising biological activities, particularly in the fields of oncology and microbiology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a chloro group, a fluoro group, and an ethynyl substituent on a benzene ring. Its molecular formula is C9H6ClF. The presence of these functional groups contributes to its reactivity and biological properties.

Anticancer Activity

EFCl has shown significant anticancer properties against various cancer cell lines. Research indicates that it exhibits cytotoxic effects against:

- Breast Cancer : EFCl has been observed to inhibit the growth of breast cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values indicating substantial potency.

- Lung Cancer : Studies have demonstrated effectiveness against lung cancer cell lines, suggesting potential for broader oncological applications.

- Ovarian Cancer : Similar inhibitory effects have been noted in ovarian cancer models.

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and alterations in cell cycle progression.

| Cancer Type | Cell Line | IC50 (μM) |

|---|---|---|

| Breast Cancer | MCF-7 | 15.63 |

| Lung Cancer | A549 | 10.38 |

| Ovarian Cancer | OVCAR-3 | 12.50 |

Antimicrobial Activity

In addition to its anticancer effects, EFCl has demonstrated antimicrobial properties against various pathogens:

- Gram-negative Bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Preliminary studies suggest potential antifungal activity.

These properties make EFCl a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

The biological activity of EFCl can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases.

- Cell Cycle Arrest : EFCl has been shown to induce G1 phase arrest in cancer cells, preventing proliferation.

- Antimicrobial Mechanism : The exact mechanism against bacteria is still under investigation but may involve disruption of bacterial cell wall synthesis or function.

Case Studies

- Anticancer Study : A study published in Cancer Letters reported that EFCl led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : In vitro studies indicated that EFCl exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 5 μg/mL, demonstrating its potential as an antimicrobial agent.

Current Research and Future Directions

Research on EFCl is still in its early stages, with ongoing studies focusing on:

- Toxicity and Safety : While current data suggest low toxicity in preliminary animal studies, comprehensive toxicity assessments are necessary.

- ADME Properties : Investigating absorption, distribution, metabolism, and excretion (ADME) will provide insights into the pharmacokinetics of EFCl.

- Drug Development : Given its promising profiles, further exploration into analogs and derivatives may enhance efficacy and specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.